2-Chlorofluorene
Overview
Description
2-Chlorofluorene is an organic compound with the molecular formula C₁₃H₉Cl and a molecular weight of 200.664 g/mol . It is a derivative of fluorene, where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorofluorene can be synthesized through several methods. One common method involves the chlorination of fluorene. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a solvent like carbon tetrachloride or dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chlorofluorene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs preferentially at the 7-position of the fluorene ring.
Oxidation: this compound can be oxidized to form 2-chlorofluorenone, a compound with a ketone functional group.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives with reduced aromaticity.
Common Reagents and Conditions
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
2-Chloro-7-acetylfluorene: Formed through acetylation.
2-Chlorofluorenone: Formed through oxidation.
Scientific Research Applications
2-Chlorofluorene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a probe in biological studies to understand the interactions and effects of chlorinated aromatic compounds.
Carcinogenicity Studies: Research on this compound and its analogs provides insights into their carcinogenic activities, which is crucial for understanding potential health hazards.
Mechanism of Action
The mechanism of action of 2-chlorofluorene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules, leading to potential toxic effects. The specific pathways and molecular targets depend on the context of its use and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Bromofluorene: Similar to 2-chlorofluorene but with a bromine atom instead of chlorine.
2-Fluorofluorene: Contains a fluorine atom instead of chlorine.
2-Iodofluorene: Contains an iodine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific reactivity and the types of derivatives it can form. The presence of the chlorine atom influences its chemical behavior, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness is reflected in its applications in organic synthesis, material science, and biological studies.
Properties
IUPAC Name |
2-chloro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPAQNZCCWBDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179889 | |
Record name | Fluorene, 2-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2523-44-6 | |
Record name | 2-Chloro-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2523-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorene, 2-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595GHW9NNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common chemical reactions involving 2-chlorofluorene and its derivatives?
A3: Research has shown that electrophilic aromatic substitution reactions occur preferentially at the 7-position of this compound. For instance, acetylation of this compound yields 2-chloro-7-acetylfluorene. [] This reactivity pattern allows for the synthesis of various 7-substituted this compound derivatives, including 2-chloro-7-vinylfluorene. [] This understanding of the reactivity of this compound is valuable for designing synthetic routes to access a wider range of structurally diverse compounds.
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